HIV-1 RT Inhibitory Potency: 4-Ethoxycarbonyl PETT Analog Outperforms Lead Compound by 4.5-Fold
The ethyl ester analog of the target compound, PETT Analog 45 (CAS 172505-88-3), demonstrates an IC50 of 200 nM against recombinant HIV-1 RT [1], a 4.5-fold improvement over the unsubstituted lead PETT compound, N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, which exhibits an IC50 of 900 nM under comparable conditions [2]. This directly establishes that substitution at the thiazole 4-position significantly modulates enzymatic potency. The target compound (CAS 149486-83-9) is the free carboxylic acid corresponding to this ester—the likely active species following ester hydrolysis—and offers distinct physicochemical advantages for further optimization [1].
| Evidence Dimension | HIV-1 RT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Target compound is the free carboxylic acid; its direct ethyl ester (PETT Analog 45, CAS 172505-88-3) has an IC50 of 200 nM; direct IC50 of the free acid is not publicly reported but is structurally the hydrolyzed form [1]. |
| Comparator Or Baseline | Lead PETT: N-(2-phenethyl)-N'-(2-thiazolyl)thiourea; IC50 = 900 nM against HIV-1 RT using rCdG template [2] |
| Quantified Difference | The 4-ethoxycarbonyl-substituted analog shows a 4.5-fold lower IC50 (200 nM vs. 900 nM); the free acid provides a chemically distinct ionization state and salt-forming capability not available from either the lead or the ester [1][2]. |
| Conditions | Recombinant HIV-1 RT RNA-directed DNA polymerase assay; pH 7.8; 2 °C for ester [1]; rCdG template for lead compound [2] |
Why This Matters
Procurement of the free carboxylic acid rather than the lead compound enables direct exploration of the 4-position SAR and provides a scaffold that can be both the active species and a handle for salt/prodrug optimization.
- [1] BindingDB BDBM1878. N-(2-Phenethyl)-N'-(2-(4-(ethoxycarbonyl)thiazolyl))thiourea (PETT Analog 45). IC50: 200 nM against HIV-1 RT (pH 7.8, 2 °C). View Source
- [2] Bell FW, Cantrell AS, Högberg M, et al. Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs. J Med Chem. 1995;38(25):4929-4936. PMID: 8523406. View Source
